3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea
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Overview
Description
3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea is an organic compound with the molecular formula C10H18ClNO It is a derivative of urea, featuring a chloroacetyl group and a dimethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea typically involves the reaction of 2,3-dimethylcyclohexylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
Step 1: Dissolve 2,3-dimethylcyclohexylamine in an appropriate solvent (e.g., dichloromethane).
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add chloroacetyl chloride to the mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
Step 4: Stir the reaction mixture for several hours at room temperature.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., ethanol) at elevated temperatures.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions at reflux temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted ureas or thioureas.
Hydrolysis: Formation of 2,3-dimethylcyclohexylamine and chloroacetic acid.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea is unique due to the presence of the urea moiety, which can enhance its reactivity and potential biological activity. The chloroacetyl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-N-[(2,3-dimethylcyclohexyl)carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-7-4-3-5-9(8(7)2)13-11(16)14-10(15)6-12/h7-9H,3-6H2,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBFDDSLYMRBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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